molecular formula C20H15FN4O B5871037 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

Cat. No. B5871037
M. Wt: 346.4 g/mol
InChI Key: RDDOPAZCZJDRDU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide, also known as FBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide exerts its biological effects through the inhibition of various enzymes and receptors, including but not limited to histone deacetylases, carbonic anhydrases, and adenosine receptors. By modulating these targets, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide can regulate various cellular processes, such as gene expression, metabolism, and signaling pathways.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific target and context. For example, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In addition, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide offers several advantages for lab experiments, including its ease of synthesis, high purity, and well-characterized properties. However, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide also has some limitations, such as its relatively low solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several possible future directions for N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide research. For example, further studies could explore the potential of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide as a drug candidate for the treatment of other diseases, such as diabetes and cardiovascular disorders. In addition, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide could be further optimized as a building block for the synthesis of novel organic semiconductors with improved properties. Finally, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide could be investigated for its potential as a therapeutic agent for neurological disorders beyond Alzheimer's disease, such as Parkinson's disease and multiple sclerosis.
In conclusion, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is a chemical compound with promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide could lead to significant advances in the fields of medicinal chemistry, materials science, and photovoltaics.

Synthesis Methods

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-phenylacetyl chloride, followed by the reaction of the resulting compound with 1H-1,2,3-benzotriazole-5-carboxylic acid. The final product is obtained through the purification of the crude product using recrystallization.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and photovoltaics. In medicinal chemistry, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been used as a building block for the synthesis of novel organic semiconductors with improved optoelectronic properties. In photovoltaics, N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has been utilized as a hole-transporting material in perovskite solar cells, leading to enhanced device performance.

properties

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-6-9-17(10-7-15)25-23-18-11-8-16(13-19(18)24-25)22-20(26)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDOPAZCZJDRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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